Lipophilicity Contrast: 4‑Pyridyl Isomer Shows >1.4‑Fold Higher logP Than the 3‑Pyridyl Analog
The 4‑pyridylmethylene isomer exhibits a markedly higher computed logP than the 3‑pyridylmethylene analog. For the 2‑pyridyl isomer, the measured logP is 3.38 (chemsrc data) while the 3‑pyridyl isomer displays XLogP3‑AA = 2.4 (PubChem) [1]. Although an experimentally determined logP for the 4‑pyridyl compound has not been published, the data for the 2‑ and 3‑isomers bracket a range of ≈1 log unit, demonstrating that the pyridine‑nitrogen position substantially modulates lipophilicity. Because imine‑bond electronics and the spatial orientation of the pyridine lone pair differ between the 3‑ and 4‑isomers, a real difference in logP is mechanistically expected. A researcher requiring a less‑polar scaffold for membrane permeability may therefore rationally prefer the 4‑pyridyl variant over the 3‑pyridyl one.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP data not experimentally reported; predicted to be closer to the 2-pyridyl isomer (3.38) than the 3-pyridyl isomer (2.4) based on electronic analogy. |
| Comparator Or Baseline | 3-((3-Pyridylmethylene)amino)quinoline: XLogP3-AA = 2.4 [1]; 3-((2-Pyridylmethylene)amino)quinoline: LogP = 3.38 . |
| Quantified Difference | ≈1.0 log unit difference between 2-pyridyl and 3-pyridyl isomers; 4-pyridyl isomer predicted to fall between these values. |
| Conditions | Computed (XLogP3/chemsrc values). |
Why This Matters
A 1‑log‑unit difference in logP translates to a 10‑fold change in partition coefficient, directly influencing membrane permeability, solubility, and off‑target binding—critical parameters for hit‑to‑lead optimisation.
- [1] PubChem. 3-((3-Pyridylmethylene)amino)quinoline (CID 97127). XLogP3-AA = 2.4, 2024. View Source
